7-Chloro-2-hydrazinyl-4-phenylquinazoline
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Overview
Description
7-Chloro-2-hydrazinyl-4-phenylquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-hydrazinyl-4-phenylquinazoline typically involves the reaction of 2-chloro-4-phenylquinazoline with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydrazine replaces the chlorine atom on the quinazoline ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-hydrazinyl-4-phenylquinazoline can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal activities.
Mechanism of Action
The mechanism of action of 7-Chloro-2-hydrazinyl-4-phenylquinazoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-phenylquinazoline: Similar structure but lacks the hydrazinyl group.
7-Chloro-4-oxo-2-phenylquinazoline: Contains an oxo group instead of a hydrazinyl group.
2-(4-Bromophenyl)-quinazolin-4(3H)-one: Substituted with a bromophenyl group.
Uniqueness
7-Chloro-2-hydrazinyl-4-phenylquinazoline is unique due to the presence of both the chloro and hydrazinyl groups on the quinazoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H11ClN4 |
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Molecular Weight |
270.72 g/mol |
IUPAC Name |
(7-chloro-4-phenylquinazolin-2-yl)hydrazine |
InChI |
InChI=1S/C14H11ClN4/c15-10-6-7-11-12(8-10)17-14(19-16)18-13(11)9-4-2-1-3-5-9/h1-8H,16H2,(H,17,18,19) |
InChI Key |
GCQGEAJQCFROQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=CC(=C3)Cl)NN |
Origin of Product |
United States |
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